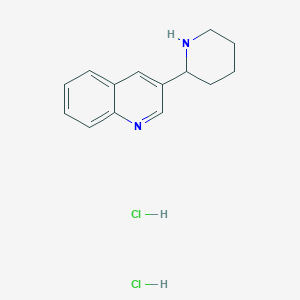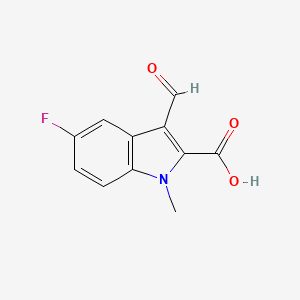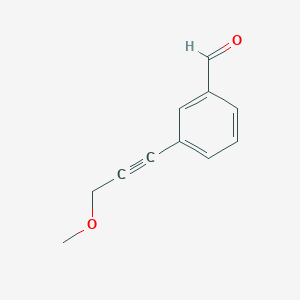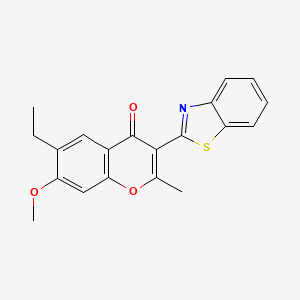
3-(Azetidin-3-yl)oxazolidin-2-one 2,2,2-trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(Azetidin-3-yl)oxazolidin-2-one 2,2,2-trifluoroacetate” is a compound that belongs to the class of oxazolidin-2-ones . Oxazolidin-2-ones are a new class of antibacterial agents with a unique mechanism of action . The compound is a white to yellow-brown powder or crystals or liquid .
Synthesis Analysis
The synthesis of oxazolidin-2-ones has been extensively studied in academic and industrial labs . The 1,3-oxazolidin-2-one nucleus is a popular heterocycle framework in synthetic organic chemistry for its use as a chiral auxiliary in stereoselective transformations .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C6H10N2O2.C2HF3O2/c9-6-8 (1-2-10-6)5-3-7-4-5;3-2 (4,5)1 (6)7/h5,7H,1-4H2; (H,6,7) .Physical And Chemical Properties Analysis
The physical form of “this compound” is a solid . It appears as a white to yellow-brown powder or crystals or liquid .Applications De Recherche Scientifique
Radical Addition Method in Drug Discovery
A significant application of 3-(Azetidin-3-yl)oxazolidin-2-one 2,2,2-trifluoroacetate is demonstrated in the radical addition method (Minisci reaction). This process introduces oxetane or azetidine groups into heteroaromatic systems, pivotal in drug discovery. Notable examples include its use in the development of the marketed EGFR inhibitor gefitinib, a quinolinecarbonitrile Src tyrosine kinase inhibitor, and the antimalarial hydroquinine (Duncton et al., 2009).
Antibacterial Oxazolidinone Development
This compound plays a crucial role in the development of new oxazolidinone agents, such as (S)-5-((isoxazol-3-ylamino)methyl)-3-(2,3,5-trifluoro-4-(4-oxo-3,4-dihydropyridin-1(2H)-yl)phenyl)oxazolidin-2-one (MRX-I). MRX-I distinguishes itself with high activity against Gram-positive pathogens and a reduced potential for myelosuppression and monoamine oxidase inhibition, critical in addressing the limitations of existing treatments like linezolid (Gordeev & Yuan, 2014).
Antimicrobial Properties of Azetidinones
A series of azetidinones derived from (R)-(-)-4-Phenyl-2 oxazolidinone have been synthesized and evaluated for their antibacterial properties. These azetidinones exhibited superior antimicrobial properties compared to oxazolidinones, especially against both gram-positive and gram-negative bacteria. This enhancement in antibacterial property is attributed to the azetidinone ring and the presence of a hydrophobic alkyl side chain in the scaffolds (Baruah et al., 2018).
Synthesis of Novel Ligands for Nicotinic Receptors
3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, an analogue of A-85380 and a potential novel ligand for nicotinic receptors, has been synthesized using a Stille coupling method. This synthesis demonstrates the compound's potential in the development of new pharmaceutical agents targeting nicotinic receptors (Karimi & Långström, 2002).
Mécanisme D'action
Propriétés
IUPAC Name |
3-(azetidin-3-yl)-1,3-oxazolidin-2-one;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2.C2HF3O2/c9-6-8(1-2-10-6)5-3-7-4-5;3-2(4,5)1(6)7/h5,7H,1-4H2;(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYCMLKSAHCUPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1C2CNC2.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(4-(4-Fluorophenyl)piperazin-1-yl)-8-(phenylsulfonyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline](/img/structure/B2413047.png)
![2,4-dichloro-N'-((E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene)benzenecarbohydrazide](/img/structure/B2413048.png)
![2-(3-chlorophenyl)-4-{3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2413049.png)

amine dihydrochloride](/img/no-structure.png)





![4-Chlorobenzo[b]thiophene-2-carbonitrile](/img/structure/B2413063.png)


![N-(4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2413070.png)